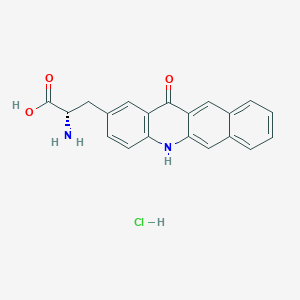
5-Bromo-2,4-dimethoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-dimethoxyphenylboronic acid is a chemical compound with the CAS Number: 2414154-40-6 . It has a molecular weight of 260.88 . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI Code for 5-Bromo-2,4-dimethoxyphenylboronic acid is 1S/C8H10BBrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4,11-12H,1-2H3 . The InChI Key is DSAWAOHHKILZPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,4-dimethoxyphenylboronic acid include a molecular weight of 260.88 . The compound is stored at a temperature of 2-8°C .Safety and Hazards
Future Directions
Pinacol boronic esters, which are related to 5-Bromo-2,4-dimethoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for these esters . This suggests potential future directions for the development of synthesis methods for 5-Bromo-2,4-dimethoxyphenylboronic acid.
Mechanism of Action
5-Bromo-2,4-dimethoxyphenylboronic acid: primarily interacts with specific biological targets. Boronic acids are well-known for their utility in Suzuki–Miyaura cross-coupling reactions, where they serve as electrophiles. In this context, the compound’s primary target is the palladium catalyst used in the coupling reaction .
Mode of Action:
The compound participates in the Suzuki–Miyaura (SM) cross-coupling reaction During this process, oxidative addition occurs with formally electrophilic organic groups, leading to the formation of a new Pd–C bond. In the case of 5-Bromo-2,4-dimethoxyphenylboronic acid, it acts as a boronate reagent, facilitating the coupling of aryl or heteroaryl halides with other organic substrates .
properties
IUPAC Name |
(5-bromo-2,4-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAWAOHHKILZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethoxyphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)





